molecular formula C11H13NO3 B3320111 methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate CAS No. 1206229-00-6

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

Cat. No.: B3320111
CAS No.: 1206229-00-6
M. Wt: 207.23
InChI Key: DGPWWCMQNMOMRY-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is a chemical compound with a complex structure that includes a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 3,5-dimethylphenol with bromoacetonitrile to form cyanomethyl ethers, followed by cyclization under specific conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but they often include signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is unique due to its specific structure, which includes a benzoxazepine ring fused with a carboxylate group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the carboxylate group can influence its solubility and reactivity, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPWWCMQNMOMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCCO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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